Alpha-Conotoxin MII acetate is a peptide toxin derived from the venom of the marine snail Conus magus. This compound is notable for its potent and selective inhibition of certain nicotinic acetylcholine receptors, specifically those containing the α3 and β2 subunits. Its unique properties make it a significant subject of research in neurobiology and pharmacology, particularly concerning its effects on dopamine release and potential therapeutic applications in addiction and neurodegenerative diseases.
Alpha-Conotoxin MII is classified as a conopeptide, a type of peptide derived from cone snail venom. It consists of 16 amino acids and is synthesized naturally by the Conus magus species. The classification of alpha-conotoxins is based on their structure and the specific nicotinic acetylcholine receptor subtypes they target. Alpha-Conotoxin MII specifically interacts with nicotinic acetylcholine receptors that contain α3 and β2 subunits, making it a selective antagonist for these receptor types .
The synthesis of alpha-Conotoxin MII acetate primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Alpha-Conotoxin MII has a well-defined three-dimensional structure characterized by its disulfide bonds, which stabilize its conformation. The specific arrangement of amino acids contributes to its binding affinity for nicotinic acetylcholine receptors.
Alpha-Conotoxin MII exerts its effects primarily through competitive inhibition at nicotinic acetylcholine receptors containing α3 and β2 subunits.
Alpha-Conotoxin MII has several scientific uses:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7